The synthesis of CD20 (188-196) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In SPPS, the peptide chain is assembled stepwise on a solid support, allowing for efficient purification at each stage. The specific sequence corresponding to CD20 (188-196) can be synthesized by coupling protected amino acids in the correct order, followed by deprotection steps to yield the final product.
Technical details include:
The molecular structure of CD20 (188-196) consists of a specific sequence of amino acids that corresponds to a region within the CD20 protein. This peptide is characterized by its hydrophilic properties, which facilitate interactions with antibodies targeting CD20.
CD20 (188-196) can participate in several chemical reactions relevant to its function as an antigen. These include:
Technical details regarding these reactions often involve studying the kinetics of binding using surface plasmon resonance or similar techniques to quantify binding affinities .
The mechanism of action for CD20 (188-196) primarily revolves around its role as an antigen for monoclonal antibody therapies. When anti-CD20 antibodies bind to this peptide:
Data indicate that modifications in antibody structure can significantly influence these mechanisms, leading to variations in therapeutic efficacy among different anti-CD20 monoclonal antibodies .
CD20 (188-196) exhibits several notable physical and chemical properties:
Analyses such as circular dichroism spectroscopy may be employed to study its conformational stability under various conditions .
CD20 (188-196) has significant applications in both research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2